t-Butoxycarbonyl-PEG2-sulfonic acid

描述

t-Butoxycarbonyl-PEG2-sulfonic acid is a polyethylene glycol linker containing a t-Butoxycarbonyl protecting group and a sulfonic acid moiety. This compound is widely used in various chemical and biological applications due to its unique properties, such as increased water solubility and the ability to undergo multiple chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

The t-Butoxycarbonyl group serves as a protecting group that can be removed under acidic conditions, while the sulfonic acid group can undergo various chemical reactions .

Industrial Production Methods

In industrial settings, the production of t-Butoxycarbonyl-PEG2-sulfonic acid involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process typically includes the following steps:

Polyethylene glycol functionalization: The polyethylene glycol chain is functionalized with a t-Butoxycarbonyl group.

Sulfonation: The functionalized polyethylene glycol is then sulfonated to introduce the sulfonic acid group.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.

化学反应分析

Types of Reactions

t-Butoxycarbonyl-PEG2-sulfonic acid undergoes various chemical reactions, including:

Esterification: The sulfonic acid group can react with alcohols to form esters.

Halogenation: The compound can undergo halogenation reactions to introduce halogen atoms.

Displacement Reactions: The sulfonic acid group can be displaced by other nucleophiles.

Common Reagents and Conditions

Acidic Conditions: The t-Butoxycarbonyl group can be removed under acidic conditions to expose the free sulfonic acid group.

Coupling Reagents: The sulfonic acid group can react with amines and alcohols under coupling conditions to form amides and esters.

Major Products Formed

Esters: Formed through esterification reactions with alcohols.

Amides: Formed through coupling reactions with amines.

Halogenated Compounds: Formed through halogenation reactions.

科学研究应用

Biomedical Applications

Drug Delivery Systems

t-Butoxycarbonyl-PEG2-sulfonic acid is particularly valuable in the development of drug delivery systems. The PEG spacer enhances the solubility of therapeutic agents in aqueous environments, which is crucial for effective drug formulation. The sulfonic acid group can interact favorably with biological membranes, improving the bioavailability of drugs .

Bioconjugation

This compound serves as an effective linker in bioconjugation processes. The t-butyl ester group can be converted into a free acid under acidic conditions, allowing for site-specific attachment to biomolecules such as proteins and peptides. This property is beneficial for creating targeted therapies and diagnostic agents .

Nanoparticle Functionalization

this compound can also be used to functionalize nanoparticles, enhancing their stability and dispersion in biological fluids. This application is particularly relevant in the design of targeted drug delivery vehicles that can improve the therapeutic index of anticancer drugs .

Material Science Applications

Surface Modification

In material science, this compound is used for modifying surfaces of various materials, such as metal oxides and polymers. The sulfonic acid group increases hydrophilicity, which can enhance adhesion properties and improve compatibility with other materials .

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their properties, such as increasing hydrophilicity or providing specific functionalities that are advantageous for various applications, including coatings and films .

Environmental Applications

Water Treatment

this compound has potential applications in environmental science, particularly in water treatment processes. Its ability to modify surfaces can facilitate the removal of contaminants from water sources by creating functionalized materials that capture pollutants effectively .

Case Study 1: Targeted Drug Delivery

A study demonstrated the effectiveness of using this compound in developing targeted nanoparticles loaded with antiviral drugs. These nanoparticles showed improved antiviral activity against SARS-CoV-2 compared to conventional formulations, highlighting the compound's role in enhancing drug efficacy through improved delivery mechanisms .

Case Study 2: Bioconjugation for Cancer Therapy

Another research project utilized this compound as a linker for bioconjugating chemotherapeutics to antibodies. This approach resulted in a significant increase in the specificity and effectiveness of the treatment against cancer cells while minimizing side effects on healthy tissues .

作用机制

The mechanism of action of t-Butoxycarbonyl-PEG2-sulfonic acid involves the removal of the t-Butoxycarbonyl protecting group under acidic conditions, exposing the sulfonic acid group. The sulfonic acid group can then participate in various chemical reactions, such as esterification, halogenation, and displacement reactions. These reactions enable the compound to modify other molecules and enhance their properties .

相似化合物的比较

Similar Compounds

t-Butoxycarbonyl-PEG-sulfonic acid: Contains a similar structure but with different chain lengths.

Methoxycarbonyl-PEG-sulfonic acid: Contains a methoxycarbonyl protecting group instead of a t-Butoxycarbonyl group.

Azido-PEG-sulfonic acid: Contains an azido group instead of a t-Butoxycarbonyl group.

Uniqueness

t-Butoxycarbonyl-PEG2-sulfonic acid is unique due to its specific combination of a t-Butoxycarbonyl protecting group and a sulfonic acid moiety. This combination allows for controlled removal of the protecting group and versatile chemical reactivity of the sulfonic acid group, making it a valuable tool in various scientific and industrial applications .

生物活性

t-Butoxycarbonyl-PEG2-sulfonic acid (t-Boc-PEG2-SA) is a specialized compound that integrates a polyethylene glycol (PEG) backbone with a t-butoxycarbonyl (t-Boc) protecting group and a sulfonic acid functional group. This unique structure enhances its solubility in aqueous environments and makes it particularly valuable in biochemical applications, including drug delivery and bioconjugation.

Chemical Structure and Properties

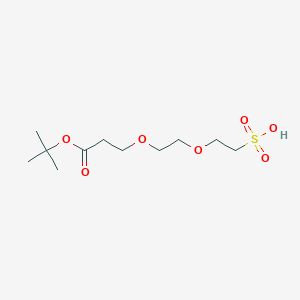

The chemical structure of this compound can be represented as follows:

Key Features:

- t-Boc Group: Protects functional groups during synthesis, allowing for selective reactions.

- Sulfonic Acid Group: Increases solubility and enhances interactions with biological molecules, influencing their structure and function.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to enhance solubility and facilitate interactions with biomolecules. The sulfonic acid group can interact with proteins, potentially altering their conformation and activity. This property is particularly valuable in drug development, where enhancing bioavailability is crucial.

Table 1: Comparative Properties of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Shorter PEG chain | Increased reactivity due to shorter hydrophilic segment |

| t-Butoxycarbonyl-PEG4-sulfonic acid | Longer PEG chain | Enhanced solubility and stability in biological systems |

| t-Butoxycarbonyl-N-amido-PEG4-acid | Amido group instead of sulfonic | Different interaction profile due to amide functionality |

- Bioconjugation: The sulfonic acid group promotes electrostatic interactions with positively charged residues in proteins, enhancing binding affinity and specificity in bioconjugation applications.

- Drug Delivery Systems: The incorporation of t-Boc-PEG2-SA into drug delivery systems improves the pharmacokinetics of therapeutic agents by increasing their solubility and stability in physiological conditions.

- Targeted Protein Degradation: Compounds like t-Boc-PEG2-SA are utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade specific proteins within cells, thereby modulating cellular pathways effectively.

Research Findings

Several studies have highlighted the effectiveness of t-Boc-PEG2-SA in various applications:

- Protein Interaction Studies: Techniques such as surface plasmon resonance (SPR) have been employed to study the binding interactions between t-Boc-PEG2-SA and target proteins, revealing significant binding affinity that suggests potential therapeutic applications.

- In Vivo Applications: Preliminary animal studies indicate that formulations containing t-Boc-PEG2-SA exhibit enhanced bioavailability and targeted delivery of therapeutic agents, leading to improved treatment outcomes in models of disease.

Case Studies

-

Case Study on Drug Delivery:

- A study investigated the use of t-Boc-PEG2-SA as a carrier for anticancer drugs. Results showed that the drug-loaded micelles exhibited improved solubility and sustained release profiles compared to traditional formulations.

-

Case Study on Bioconjugation:

- Researchers utilized t-Boc-PEG2-SA to conjugate antibodies for targeted therapy. The conjugates demonstrated enhanced stability and prolonged circulation time in vivo, leading to improved therapeutic efficacy against tumors.

属性

IUPAC Name |

2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O7S/c1-11(2,3)18-10(12)4-5-16-6-7-17-8-9-19(13,14)15/h4-9H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIDYLRBESNRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501146539 | |

| Record name | Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-40-2 | |

| Record name | Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。